molecular formula C13H17ClN2O2 B565519 rac 4-Nitro Deprenyl Hydrochloride CAS No. 13571-00-1

rac 4-Nitro Deprenyl Hydrochloride

Cat. No.: B565519
CAS No.: 13571-00-1
M. Wt: 268.741
InChI Key: QMZXXMVBTPEPMS-UHFFFAOYSA-N
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Description

rac 4-Nitro Deprenyl Hydrochloride: is a deprenyl derivative that acts as a monoamine oxidase-B inhibitor. This compound is primarily used in research settings, particularly in the fields of proteomics and cardiometabolic disorders. It has shown potential in treating conditions such as diabetes, obesity, and various cardiometabolic disorders .

Preparation Methods

The synthesis of rac 4-Nitro Deprenyl Hydrochloride involves several steps, typically starting with the nitration of deprenyl. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents. The industrial production methods are not extensively documented, but the compound is generally prepared in a laboratory setting for research purposes .

Chemical Reactions Analysis

rac 4-Nitro Deprenyl Hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

rac 4-Nitro Deprenyl Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of rac 4-Nitro Deprenyl Hydrochloride is the inhibition of monoamine oxidase-B. This enzyme is responsible for the breakdown of monoamine neurotransmitters such as dopamine. By inhibiting this enzyme, the compound increases the levels of these neurotransmitters, which can have various therapeutic effects, particularly in the treatment of neurological and cardiometabolic disorders .

Comparison with Similar Compounds

rac 4-Nitro Deprenyl Hydrochloride is unique due to its specific inhibition of monoamine oxidase-B. Similar compounds include:

These compounds share similar mechanisms of action but differ in their specific applications and molecular structures.

Properties

IUPAC Name

N-methyl-1-(4-nitrophenyl)-N-prop-2-ynylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2.ClH/c1-4-9-14(3)11(2)10-12-5-7-13(8-6-12)15(16)17;/h1,5-8,11H,9-10H2,2-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMZXXMVBTPEPMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)[N+](=O)[O-])N(C)CC#C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40858183
Record name N-Methyl-N-[1-(4-nitrophenyl)propan-2-yl]prop-2-yn-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40858183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13571-00-1
Record name N-Methyl-N-[1-(4-nitrophenyl)propan-2-yl]prop-2-yn-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40858183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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